molecular formula C22H23N3O2 B2886431 1-(4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone CAS No. 1797755-70-4

1-(4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone

Cat. No.: B2886431
CAS No.: 1797755-70-4
M. Wt: 361.445
InChI Key: OIQBNZJXJSZBNQ-UHFFFAOYSA-N
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Description

The compound 1-(4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone is a synthetic organic molecule Its structural features include a naphthalene moiety, a piperidine ring, and a pyridazinone group

Preparation Methods

Synthetic Routes and Reaction Conditions

To synthesize 1-(4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone, several synthetic steps are involved, starting from commercially available reagents. The typical route includes:

  • Formation of the naphthalene derivative through Friedel-Crafts acylation.

  • Synthesis of the piperidine derivative via nucleophilic substitution or reductive amination.

  • Coupling of the pyridazinone moiety with the naphthalene-piperidine intermediates under controlled conditions.

  • Final purification by column chromatography or recrystallization.

Industrial Production Methods

Scaling up this synthesis for industrial production involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes using continuous flow reactors and greener solvents, applying catalytic methods, and ensuring rigorous quality control.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo:

  • Oxidation: : Using oxidizing agents like m-chloroperoxybenzoic acid.

  • Reduction: : Catalytic hydrogenation over palladium on carbon.

  • Substitution: : Nucleophilic aromatic substitution, facilitated by strong bases.

Common Reagents and Conditions

  • Oxidation: : m-Chloroperoxybenzoic acid in dichloromethane.

  • Reduction: : Palladium on carbon with hydrogen gas in ethanol.

  • Substitution: : Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions vary:

  • Oxidation typically leads to hydroxylation.

  • Reduction usually results in hydrogenated derivatives.

  • Substitution reactions yield various substituted aromatic compounds.

Scientific Research Applications

1-(4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone is used in:

  • Chemistry: : As an intermediate in organic synthesis.

  • Biology: : In studies involving ligand-receptor interactions.

  • Medicine: : Potential therapeutic applications, such as antipsychotic or antihistamine properties.

  • Industry: : As a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The compound interacts with specific molecular targets, often receptors or enzymes, leading to various biochemical effects. The naphthalene and pyridazinone moieties play crucial roles in binding affinity and selectivity. These interactions can modulate signal transduction pathways, influencing cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Pyridyl)piperidine-2-(naphthalen-1-yl)ethanone: : Similar structure with a pyridyl group instead of pyridazinone.

  • 1-(4-Phenyl)piperidine-2-(naphthalen-1-yl)ethanone: : Contains a phenyl group replacing the pyridazinone moiety.

Uniqueness

The presence of the 6-Methylpyridazin-3-yl group makes 1-(4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone unique, conferring distinct electronic and steric properties that influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

1-[4-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]-2-naphthalen-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2/c1-16-9-10-21(24-23-16)27-19-11-13-25(14-12-19)22(26)15-18-7-4-6-17-5-2-3-8-20(17)18/h2-10,19H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIQBNZJXJSZBNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCN(CC2)C(=O)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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